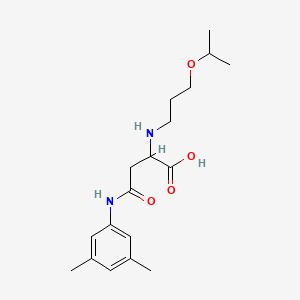
4-fluoro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Fluoro-3-nitrobenzenesulfonamide and (tetrahydro-2H-pyran-4-yl)methylamine . Triethylamine is added to a solution of these compounds in tetrahydrofuran, and the mixture is stirred at room temperature for 5 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluoropyridine core and additional functional groups. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are influenced by the presence of the strong electron-withdrawing substituent in the aromatic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound could be used in organic synthesis and chemical pharmaceutical research . It could serve as a building block in the synthesis of more complex molecules.
Catalytic Protodeboronation
The compound could potentially be used in catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis.
Non-linear Optics
The compound could potentially be used in non-linear optics . The calculated dipole moments of similar compounds suggest potential use in this field .
Anti-fibrosis Activity
Compounds with similar structures have shown better anti-fibrosis activity than some existing drugs . This suggests potential applications in the treatment of fibrotic diseases.
Synthesis of Fluorinated Pyridines
The compound could potentially be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties.
Synthesis of 2H-Pyrans
The compound could potentially be used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures.
Biological Active Compounds
The compound could potentially be used in the synthesis of biologically active compounds . This includes the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .
Agricultural Products
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products . This compound, with its fluorine atom, could potentially be used in the development of new agricultural products with improved physical, biological, and environmental properties .
Wirkmechanismus
Target of Action
Sulfonamide compounds are generally known to inhibit carbonic anhydrase, an enzyme involved in the rapid conversion of carbon dioxide to bicarbonate and protons .
Mode of Action
Based on the general behavior of sulfonamides, it can be inferred that this compound might bind to the active site of its target enzyme, thereby inhibiting its function .
Biochemical Pathways
If we consider the general action of sulfonamides, they are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
If we consider the general action of sulfonamides, they inhibit the growth and multiplication of bacteria by interfering with their folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can generally affect the action and stability of a compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-13-11-16(19)4-5-17(13)25(22,23)21-18(14-6-9-24-10-7-14)15-3-2-8-20-12-15/h2-5,8,11-12,14,18,21H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGBGAILYBFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)
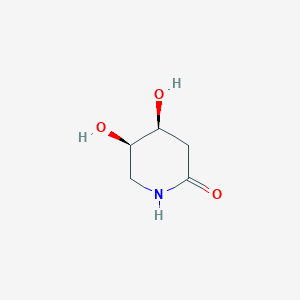
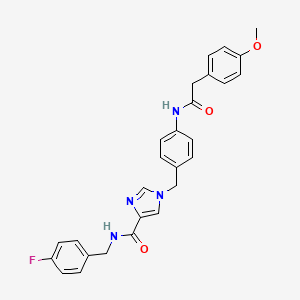

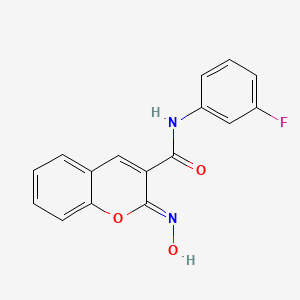
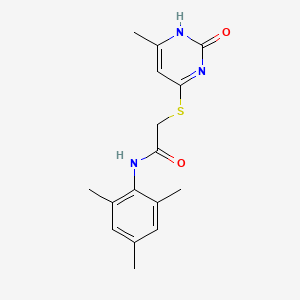
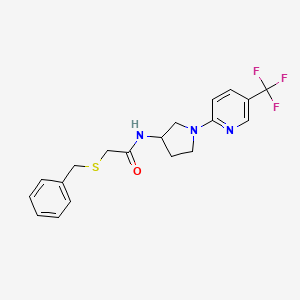
![3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)
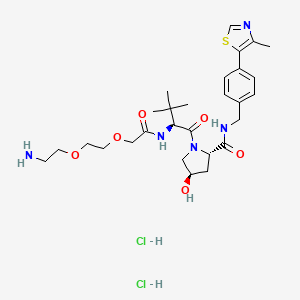


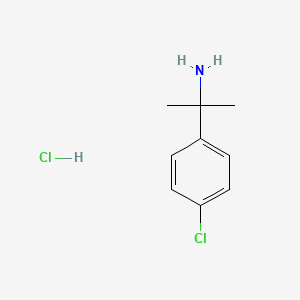
![4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2742062.png)
